Product packaging for Amino(carboxy)methyl(Cat. No.:)

Amino(carboxy)methyl

Cat. No.: B1235812
M. Wt: 74.06 g/mol
InChI Key: DXMZNKNJOBUNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Amino(carboxy)methyl functional group is a key structural motif in advanced biochemical and materials science research. This group is integral to modified amino acids, such as S-carboxymethyl cysteine and N-carboxymethyl lysine, which are studied for their roles in protein chemistry and molecular interactions . Researchers utilize compounds featuring this group for various applications, including the development of functionalized biopolymers. For instance, amino acid-functionalized carboxymethyl cellulose utilizes similar chemistry to create adsorbent materials for environmental remediation, demonstrating the group's utility in creating crosslinked networks for binding contaminants . The reactivity of the group also makes it valuable for investigating advanced glycation end products (AGEs) in food science, helping to understand and inhibit the formation of certain compounds in processed foods . As a building block, this compound compounds facilitate the study of chemical modifications on protein function and stability, as well as the synthesis of novel hydrogels and polymers with tailored properties for biomedical applications . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4NO2 B1235812 Amino(carboxy)methyl

Properties

Molecular Formula

C2H4NO2

Molecular Weight

74.06 g/mol

InChI

InChI=1S/C2H4NO2/c3-1-2(4)5/h1H,3H2,(H,4,5)

InChI Key

DXMZNKNJOBUNRO-UHFFFAOYSA-N

SMILES

[CH](C(=O)O)N

Canonical SMILES

[CH](C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for Amino Carboxy Methyl Bearing Molecules

Stereoselective and Enantioselective Approaches to Amino(carboxy)methyl Synthesis

The precise control of stereochemistry at the carbon atom bearing the amino and carboxyl groups is paramount in the synthesis of biologically active molecules. The following sections detail the key strategies employed to achieve high levels of stereoselectivity and enantioselectivity.

Chiral Auxiliary-Mediated Synthesis of this compound Derivatives

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. jocpr.com Once the desired stereocenter is established, the auxiliary is removed. This method has been a reliable and widely used strategy for the asymmetric synthesis of amino acid derivatives. researchgate.net

A common approach involves the use of chiral auxiliaries derived from readily available natural products like camphor (B46023) or amino acids themselves. researchgate.netoapen.org For instance, a chiral tricycloiminolactone derived from (+)-camphor can serve as a versatile glycine (B1666218) equivalent. researchgate.net The rigid structure of the camphor-based auxiliary effectively shields one face of the enolate intermediate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding the desired α-substituted amino acid. researchgate.net

Another example is the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid, it forms a chiral amide. Deprotonation and subsequent reaction with an electrophile occur with high diastereoselectivity due to the directing effect of the methyl group on the pseudoephedrine scaffold. jocpr.com

Chiral AuxiliaryTypical ReactionKey Features
Camphor-derived iminolactoneEnolate alkylationRigid tricyclic system provides excellent facial shielding. researchgate.net
PseudoephedrineAmide enolate alkylationPredictable stereochemical outcome directed by the auxiliary's methyl group. jocpr.com
Oxazolidinones (Evans auxiliaries)Aldol and alkylation reactionsHighly stereoselective, forming predictable syn or anti products.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideIsomerization of racemic α-amino acidsUsed with Ni(II) to achieve dynamic kinetic resolution. acs.org

Asymmetric Catalysis in the Construction of this compound Stereocenters

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product. Various catalytic systems have been developed for the synthesis of this compound-containing molecules.

One notable method is the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds. rsc.org This approach allows for the direct formation of β-alkylated α-amino acids from simple aliphatic carboxamides, using a chiral ligand to control the stereochemistry. Another powerful technique is visible light-promoted photoredox catalysis, which can be used for the stereoselective addition of radicals to a chiral N-sulfinyl imine, providing access to a wide range of unnatural α-amino acid derivatives. organic-chemistry.org

Catalytic systems often rely on the formation of a chiral complex between a metal and a chiral ligand. For example, amino acid-derived chiral biaryl phosphine (B1218219) ligands have been used in palladium-catalyzed desymmetrization reactions to create remote acyclic quaternary stereocenters. mdpi.comwikipedia.org The chirality of the ligand, and to a lesser extent the amino acid moiety, dictates the stereochemical outcome of the reaction. mdpi.com

Catalytic SystemReaction TypeSubstrates
Palladium / Chiral Phosphine LigandC-H AlkylationAliphatic quinolyl carboxamides rsc.org
Photoredox / Organic PhotocatalystRadical AdditionCarboxylic acids and chiral N-sulfinyl imines organic-chemistry.org
Copper / Chiral BOX LigandAsymmetric OxidationAmino alcohols to α-amino esters researchgate.net
Rhodium / Chiral Phosphine CatalystAsymmetric HydrogenationC=C bond reduction to form enantiopure amino acids libretexts.org

Biocatalytic Routes for the Formation of this compound Systems

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. This approach is often considered a "green" alternative to traditional chemical methods. nih.gov Enzymes such as transaminases, lyases, and hydrolases are commonly employed in the synthesis of chiral amines and amino acids. nih.gov

Transaminases, or aminotransferases, catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, making them valuable for producing chiral amines. nih.gov Advances in molecular biology have expanded the toolbox of available transaminases, enabling the synthesis of a wide variety of chiral amino compounds. nih.gov

Carbon-nitrogen lyases, such as aspartate ammonia (B1221849) lyases and ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, can catalyze the conjugate addition of amines to α,β-unsaturated acids. libretexts.org For instance, EDDS lyase has been used for the asymmetric synthesis of N-arylated aspartic acids by adding various arylamines to fumarate (B1241708) with high conversion and enantiomeric excess. libretexts.org

Enzyme ClassReaction TypeExample Application
TransaminasesAminationSynthesis of chiral amines from ketones/aldehydes. nih.gov
Lyases (e.g., EDDS lyase)HydroaminationSynthesis of N-arylated aspartic acids from fumarate. libretexts.org
Amide Bond Synthetases (e.g., McbA)Amide formationCoupling of carboxylic acids and primary amines. researchgate.net
Hydrolases (e.g., Esterases)DeprotectionSelective removal of ester protecting groups. nih.gov

Total Synthesis Strategies for Complex Natural Products Incorporating this compound Units

The this compound group is a fundamental building block in a vast number of natural products, particularly those with peptide or amino acid-derived substructures. The total synthesis of such complex molecules often requires the early and stereocontrolled introduction of this moiety.

For example, in the synthesis of a rigid diazatricyclo[6.5.1.04,9]tetradecanedione, a complex scaffold, advanced building blocks derived from D-aspartic acid and L-pyroglutamic acid were utilized. kfupm.edu.sa The synthesis of one of these building blocks began with D-aspartic acid, highlighting the use of a natural amino acid as a chiral starting material to construct a more complex molecule containing the this compound unit. kfupm.edu.sa

In another instance, the total synthesis of spermatinamine, a marine natural product and an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), was achieved through a convergent approach. kfupm.edu.sa The synthesis involved the amidation of a hydroxamic acid derivative with an appropriate amine, demonstrating a key bond-forming reaction to incorporate an amino acid-like structure. kfupm.edu.sa The development of synthetic strategies for such natural products is crucial, as they often exhibit potent biological activities and can serve as leads for new drugs. oapen.org

Multicomponent Reactions (MCRs) for the Diversification of this compound Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, are powerful tools for generating molecular diversity. researchgate.netrsc.org Several MCRs are particularly well-suited for the synthesis of α-amino acid derivatives and related structures.

The Strecker synthesis is a classic MCR that produces α-amino nitriles from an aldehyde (or ketone), ammonia (or an amine), and cyanide. wikipedia.org Subsequent hydrolysis of the nitrile yields the α-amino acid. This reaction is versatile, allowing for the formation of α,α-disubstituted amino acids when a ketone is used as the starting material. wikipedia.org

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govnih.gov This reaction is highly efficient for creating libraries of complex, peptide-like molecules. acs.orgnih.gov A variation, the ammonia-Ugi reaction, allows for the synthesis of α,α-disubstituted amino acid derivatives without the need for condensing agents. rsc.org

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgnih.gov This reaction provides a rapid entry to functionalized amide structures. researchgate.net

Multicomponent ReactionReactantsProduct
Strecker SynthesisAldehyde/Ketone, Amine, Cyanideα-Amino nitrile (hydrolyzes to α-amino acid) wikipedia.org
Ugi Reaction (U-4CR)Amine, Carbonyl, Carboxylic Acid, Isocyanideα-Acylamino carboxamide nih.govnih.gov
Passerini Reaction (P-3CR)Carbonyl, Carboxylic Acid, Isocyanideα-Acyloxy carboxamide wikipedia.orgnih.gov

Protecting Group Strategies for Amino and Carboxyl Functionalities in Complex Syntheses

In the multistep synthesis of complex molecules containing the this compound group, the temporary masking of the reactive amino and carboxyl functionalities is essential to prevent undesired side reactions. nih.gov The choice of protecting groups is governed by their stability to various reaction conditions and the ability to be removed selectively, a concept known as orthogonality. iris-biotech.de

Commonly used protecting groups for the amino group include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). acs.org The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc group is labile to basic conditions (e.g., piperidine). organic-chemistry.orgiris-biotech.de This orthogonal relationship allows for the selective deprotection of one group while the other remains intact, a strategy that is fundamental to solid-phase peptide synthesis (SPPS). iris-biotech.de

For the carboxyl group, common protecting groups include methyl or ethyl esters, which are typically removed by saponification with a base, and benzyl (B1604629) esters, which can be cleaved by hydrogenolysis. Tert-butyl (tBu) esters are also widely used and are removed under acidic conditions, making them compatible with Fmoc-based strategies. iris-biotech.de

The strategic application of these protecting groups enables the construction of complex peptide chains and other intricate molecules by controlling the sequence of bond-forming reactions. jocpr.comnih.gov

Functional GroupProtecting GroupDeprotection ConditionKey Features
Amino (-NH₂)tert-Butyloxycarbonyl (Boc)Acid (e.g., TFA)Stable to base and nucleophiles. organic-chemistry.org
Amino (-NH₂)9-Fluorenylmethoxycarbonyl (Fmoc)Base (e.g., Piperidine)Orthogonal to acid-labile groups like Boc and tBu. iris-biotech.deacs.org
Carboxyl (-COOH)Benzyl (Bn) esterHydrogenolysis (H₂, Pd/C)Removed under neutral conditions.
Carboxyl (-COOH)tert-Butyl (tBu) esterAcid (e.g., TFA)Compatible with Fmoc-based strategies. iris-biotech.de

Recent Advances in Convergent and Divergent Synthetic Pathways to this compound Structures

The construction of molecules bearing the this compound group, the core structure of α-amino acids, is a cornerstone of modern organic and medicinal chemistry. Recent progress in synthetic methodology has focused on developing both convergent and divergent pathways to access a wide array of natural and non-proteinogenic α-amino acids with high efficiency and stereocontrol. These advanced strategies offer powerful tools for creating structural diversity in bioactive molecules and materials. thieme-connect.com

Convergent synthesis , which involves the assembly of a molecule from several independently prepared fragments, offers a highly modular and flexible approach. A notable example is the two-bond disconnection strategy for α,α-diaryl α-amino acids, where diverse aryl and amino components can be installed at the quaternary center in a single step from separate reagents. acs.org This method provides concise access to a variety of amino esters with valuable functionalities. acs.org

Divergent synthesis , in contrast, enables the generation of multiple, structurally distinct products from a common intermediate or starting material through the selective application of different reagents or reaction conditions. This approach is particularly valuable for rapidly building libraries of related compounds for drug discovery and other applications.

A key development in divergent synthesis is the use of catalyst control to direct the outcome of a reaction. For instance, a catalyst-controlled cyclization of bicyclo[1.1.0]butanes with α-alkenylazides allows for the divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes. beilstein-journals.org Similarly, by switching between copper and nickel catalysts, the hydroamination of electron-deficient alkenes can be directed to selectively produce either chiral α-quaternary or α-chiral β-amino acid derivatives. beilstein-journals.orgnih.gov

Solvent choice has also been demonstrated as an effective control element in divergent synthesis. A chiral isothiourea-catalyzed reaction between an imine and a C(1)-ammonium enolate can be steered to produce either β-lactam derivatives or α-amino acid derivatives by simply changing the solvent. rsc.org

Photoredox catalysis has emerged as a powerful tool for the synthesis of α-amino acids, often enabling transformations under mild conditions. ineosopen.org For example, a dual catalytic system comprising a chiral phosphoric acid and a photosensitizer has been used in a chemically divergent photocatalytic asymmetric synthesis. beilstein-journals.orgnih.gov This method allows for a three-component radical cascade reaction to yield different products with high enantioselectivity by modulating the base. nih.gov

The following tables summarize recent findings in the convergent and divergent synthesis of molecules containing the this compound moiety.

Table 1: Catalyst-Controlled Divergent Synthesis of Amino Acid Derivatives

Catalyst SystemStarting MaterialsProduct(s)Key Feature
Copper / NickelElectron-deficient alkenes, AminesChiral α-quaternary amino acid derivatives or α-chiral β-amino acid derivativesCatalyst-controlled regioselectivity and enantioselectivity in hydroamination. beilstein-journals.orgnih.gov
Palladium / Chiral NorborneneAryl iodides, PhosphoramidesEnantiomers of chiral P(V) moleculesSolvent-controlled enantioselective cyclization. beilstein-journals.org
Cobalt / Nickel3-Pyrrolines, Alkylating agentsC2- or C3-alkylated pyrrolidinesCatalyst-controlled divergent C-H alkylation. beilstein-journals.org

Table 2: Reagent and Condition-Controlled Divergent Synthesis

Control ElementReaction TypeStarting MaterialsProduct(s)Key Feature
Solvent (DCM/CH3CN vs. EtOH)Isothiourea-catalyzed Mannich reactionImines, C(1)-ammonium enolatesβ-Lactams or α-Amino acid derivativesSolvent-directed pathway of a zwitterionic intermediate. rsc.org
BasePhotocatalytic radical cascadeα-Brominated aryl ketones, Olefins, 1-Methylquinoxalin-2(1H)-oneTwo distinct product typesBase-regulated chemical selectivity in a three-component reaction. nih.gov
Leaving Group / Lewis AcidAzido (B1232118) Matteson reactionAminoboranes, Carbenesα- or β-boryl-substituted tertiary organic aminesControlled mono- or di-methylene insertion. beilstein-journals.orgnih.gov

Table 3: Convergent Synthesis of α,α-Diaryl α-Amino Esters

MethodKey FragmentsReaction TypeAdvantage
Bi(V)-Mediated Arylation/SN2-Displacementα-Keto ester, Arylating agent, AmineTwo-bond disconnectionModular assembly of α,α-diaryl α-amino acids from independently variable reagents in a single step. acs.org

These recent advancements highlight the increasing sophistication of synthetic strategies for accessing complex this compound-containing molecules. The ability to switch between convergent and divergent pathways, often through subtle changes in reaction parameters, provides chemists with unprecedented control over molecular design and construction.

Mechanistic Investigations and Reactivity Profiles of Amino Carboxy Methyl Systems

Elucidation of Reaction Pathways and Transition States Involving the Amino(carboxy)methyl Moiety

The reactivity of the this compound group is dictated by the interplay of its constituent amino and carboxyl functionalities. The reaction pathways and transition states are highly sensitive to the chemical environment, including the presence of catalysts, the nature of the solvent, and the electronic properties of the substrate.

Nucleophilic and Electrophilic Activation of this compound Substrates

The this compound group can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting partner.

Nucleophilic Activation: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. csbsju.edu This nucleophilicity is fundamental to peptide bond formation, where the amino group of one amino acid attacks the activated carboxyl group of another. csbsju.edu The reactivity can be enhanced by converting the amino group into a more potent nucleophile, such as an enamine. mdpi.com The carboxylate form of the carboxyl group is also a good nucleophile and can participate in SN2 reactions. msu.edu For instance, cysteine, with its thiol group, is a powerful nucleophile and can react with iodoacetic acid in an SN2 reaction to add a carboxymethyl group to the sulfur atom. csbsju.edu

Electrophilic Activation: The carbonyl carbon of the carboxyl group is electrophilic and susceptible to attack by nucleophiles. csbsju.edu This electrophilicity can be significantly enhanced by activating the carboxyl group. Common methods include conversion to an acid chloride, an anhydride (B1165640), or an active ester. rsc.org Acid catalysis can also increase the electrophilic character of the carboxyl carbon by protonating the carbonyl oxygen. msu.edu In some cases, the amide nitrogen can be activated. For example, treatment of amides with triflic anhydride can generate highly reactive keteniminium ions. rsc.org

Acid-Base Catalyzed Transformations and Solvation Effects

Acid-base catalysis plays a pivotal role in modulating the reactivity of the this compound group.

Acid-Base Catalysis: Both the amino and carboxyl groups can participate in acid-base catalysis. The amino group can act as a general base, while the carboxylic acid can act as a general acid. mdpi.com For example, in proline-catalyzed reactions, the carboxyl group is thought to activate the electrophile through proton donation. beilstein-journals.org The basicity of the amino group and the acidity of the carboxyl group are influenced by the surrounding chemical structure and the solvent. beilstein-journals.org For instance, the introduction of electron-withdrawing groups can decrease the basicity of the amino group. beilstein-journals.org

Solvation Effects: The solvent can have a profound impact on the reactivity of this compound systems by stabilizing or destabilizing reactants, transition states, and products. windows.net In polar solvents, amino acids exist predominantly in their zwitterionic form, which influences their solubility and reactivity. ss-pub.org The choice of solvent can also affect the distribution of carboxymethyl groups during chemical modifications. researchgate.net For example, using isopropanol (B130326) as a solvent during carboxymethylation can increase substitution at the 6-O-position of cellulose (B213188). researchgate.netresearchgate.net Studies have shown that while solvent polarity can play a role, stronger determinants like stereoelectronic and steric effects often dominate in dictating the conformation and reactivity of substituted amino acids like fluorinated prolines. beilstein-journals.org

Radical and Photoredox Chemistry of this compound-Containing Species

Recent advances in photoredox catalysis have opened up new avenues for the functionalization of this compound systems through radical intermediates.

Radical Generation: α-Amino radicals can be generated from amines through various photoredox-mediated pathways. acs.orgacs.org One common method involves the single-electron oxidation of an amine to form an amine radical cation, followed by deprotonation of an α-C-H bond. acs.orgrsc.org Alternatively, α-carbamoyl radicals can be generated through the oxidation and subsequent decarboxylation of α-carboxy amines. acs.orgresearchgate.net Acyl radicals can also be generated from carboxylic acids or their derivatives under photoredox conditions. nih.gov

Photoredox Catalytic Cycles: In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical intermediate. rsc.org For example, in the decarboxylative arylation of α-amino acids, a photoredox catalyst oxidizes the carboxylate to initiate decarboxylation and form an α-amino radical, which can then be arylated. researchgate.net These reactions are often characterized by mild conditions and high functional group tolerance. dicp.ac.cn Mechanistic studies, including transient absorption spectroscopy, have been employed to identify productive and unproductive reaction pathways and to determine the rate constants of individual steps in these catalytic cycles. chemrxiv.org

Intramolecular Rearrangements and Their Mechanistic Studies

The this compound moiety can participate in a variety of intramolecular rearrangements, often leading to the formation of cyclic structures. These reactions are of significant interest in the synthesis of complex molecules and natural products.

Types of Rearrangements: Several named rearrangements involve intermediates derived from this compound systems. These include the Curtius, Schmidt, and Wolff rearrangements, which often proceed through isocyanate or ketene (B1206846) intermediates. libretexts.orgslideshare.net For example, the Curtius rearrangement converts a carboxylic acid into an amine with the loss of one carbon atom via an acyl azide (B81097) and subsequent rearrangement to an isocyanate. libretexts.org The intramolecular Schmidt reaction of azido (B1232118) alcohols can lead to the formation of indolizidine structures. chimia.ch

Mechanistic Insights: The mechanisms of these rearrangements often involve the migration of a group to an electron-deficient center. slideshare.net For instance, the pinacol (B44631) rearrangement involves the migration of an alkyl or aryl group to an adjacent carbocation. libretexts.org In the context of this compound systems, intramolecular reactions can be influenced by the relative positioning of the amino and carboxyl groups. For example, the esterification of the carboxyl group of a peptide can influence the reactivity of the amino group in subsequent intramolecular reactions, leading to products like diketopiperazines. nih.gov

Stereoelectronic Effects and Conformational Control in this compound Reactivity

The three-dimensional arrangement of atoms and orbitals in this compound systems plays a critical role in determining their reactivity.

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals and can significantly influence reaction rates and product distributions. tib.eu A key example is the gauche effect, where a molecule preferentially adopts a conformation with a gauche arrangement of substituents due to favorable orbital interactions. beilstein-journals.org In the context of amino acid derivatives, stereoelectronic effects, such as hyperconjugation, can be more influential than hydrogen bonding in determining conformational preferences. ss-pub.org The orientation of C-P bonds relative to the p-orbitals of an aldimine π-system in enzyme inhibitors has been correlated with the reactivity of the corresponding amino acid substrates, highlighting the role of stereoelectronics in Schiff base reactivity. nih.gov

Conformational Control: The conformation of a molecule, which is influenced by both steric and stereoelectronic factors, can dictate its reactivity. beilstein-journals.orgmdpi.com For example, the conformational analysis of glutamate (B1630785) analogs has been used to deduce the active conformations required for binding to different glutamate receptor subtypes. acs.org In peptide systems, the conformation can be fine-tuned by modifying the constituent amino acids, their chirality, and the protecting groups, which in turn affects their biological activity and proteolytic stability. mdpi.com Computational methods, such as DFT calculations, are often used in conjunction with experimental techniques like NMR and X-ray crystallography to study conformational preferences. mdpi.comacs.org

Catalytic Cycles and Ligand Design for this compound Functionalization

The development of efficient catalytic systems is paramount for the selective functionalization of the this compound group.

Catalytic Cycles: Palladium-catalyzed cross-coupling reactions are powerful tools for C-H functionalization. acs.org A plausible catalytic cycle for the δ-C(sp³)–H olefination of aliphatic amines and amino acids involves the formation of a metal-ligand complex, coordination to the substrate, and subsequent C-H activation to generate a palladacycle intermediate. acs.org In gold catalysis, the intermolecular trapping of α-oxo gold carbenes by carboxylic acids can be achieved through a catalytic cycle that is highly dependent on the ligand used. nih.gov

Ligand Design: The design of chiral ligands is crucial for achieving high enantioselectivity in asymmetric catalysis. mdpi.comacs.org Amino acids and peptides themselves are readily available chiral building blocks for ligand synthesis. mdpi.comrsc.org The properties of these ligands can be tuned by modifying the amino acid sequence, protecting groups, or by incorporating non-natural amino acids. mdpi.comacs.org For instance, amino acid-derived axially chiral biaryl phosphine (B1218219) ligands have been developed for palladium-catalyzed desymmetrization reactions. acs.org In some cases, the carboxyl group of the amino acid is incorporated into the ligand to serve as an anionic motif that can interact with the metal center. acs.org The steric and electronic properties of the ligand play a critical role in controlling the reactivity and selectivity of the catalytic reaction. nih.gov For example, in gold-catalyzed reactions, bulky P,N-bidentate ligands can modulate the electrophilicity of gold carbene intermediates. nih.gov

Chemo- and Regioselective Transformations of Polyfunctionalized this compound Derivatives

The selective functionalization of molecules possessing multiple reactive sites, such as amino acids and their derivatives, represents a significant challenge in synthetic organic chemistry. The presence of amino, carboxyl, and various side-chain functionalities necessitates precise control over reaction conditions to achieve the desired chemo- and regioselectivity. This section explores the strategies and methodologies developed to selectively transform polyfunctionalized this compound systems, with a focus on the influence of protecting groups, catalysts, and reaction media on the outcome of these transformations.

The strategic manipulation of these factors allows for the selective modification of one functional group in the presence of others, a cornerstone of modern synthetic chemistry. For instance, the inherent nucleophilicity of amines and alcohols can be modulated to achieve selective acylation. Under basic conditions, the amino group is typically more reactive, leading to N-acylation, while under acidic conditions, protonation of the amine suppresses its nucleophilicity, favoring O-acylation of hydroxyl groups. researchgate.netmdpi.com This principle is fundamental to the selective modification of hydroxyamino acids like serine and threonine. researchgate.netbeilstein-journals.org

Furthermore, the concept of orthogonal protection is crucial for the stepwise modification of complex molecules. rsc.org Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other, allowing for the sequential deprotection and functionalization of different parts of a molecule. rsc.orgucl.ac.uknih.gov Common orthogonal pairs in peptide chemistry include the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. ucl.ac.uk

The choice of protecting group is a critical determinant of selectivity in the transformation of this compound derivatives. N-protecting groups, for example, can influence the regioselectivity of reactions on dicarboxylic amino acids like aspartic and glutamic acid. In the Friedel-Crafts acylation of N-protected aspartic anhydrides, the nature of the N-protecting group, in concert with the aromatic substrate, dictates the ratio of α- to β-acylation products. mdpi.com

For instance, the reaction of various N-protected aspartic anhydrides with different aromatic compounds shows a clear dependence of regioselectivity on the protecting group. This highlights the subtle electronic and steric effects that these groups impart on the reactive intermediate.

Table 1: Regioselectivity of Friedel-Crafts Acylation of N-Protected Aspartic Anhydrides with Various Aromatics mdpi.com

N-Protecting GroupAromatic Substrateα:β Selectivity
PhthalylBenzene (B151609)-
TFABenzene1:1.1
CbzBenzene1.3:1
BocBenzene1.1:1
FmocBenzene1.8:1
PhthalylAnisole1:19
TFAAnisole1:19
CbzAnisole1:19
BocAnisole1:19
FmocAnisole1:19

Data sourced from Griesbeck and Heckroth's comprehensive study on the reaction between aspartic anhydrides and a variety of aromatics. mdpi.com

Orthogonal protecting groups are indispensable for the synthesis of complex peptides and other polyfunctionalized molecules. A prime example is the use of Fmoc and Boc groups, which can be selectively removed under basic and acidic conditions, respectively. ucl.ac.uk This allows for the independent manipulation of different amino or carboxyl groups within the same molecule. rsc.org The development of novel protecting groups with unique cleavage conditions continues to expand the synthetic chemist's toolkit. For example, the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group is a silicon-based, fluoride-cleavable protecting group that is highly orthogonal to both Boc and Fmoc groups. nih.gov Similarly, the 2,2-Dinitro-4,5-dimethoxy-benzenesulfonyl (DNPBS) group is a thiol-labile protecting group that can be removed under nearly neutral conditions, offering an alternative to the harsher conditions required for Boc and Fmoc deprotection. nih.gov

Catalysts and reagents play a pivotal role in controlling the chemo- and regioselectivity of reactions involving this compound systems. Metal catalysts, in particular, have enabled the selective functionalization of C-H bonds, which are traditionally considered unreactive. For example, palladium catalysts can direct the arylation, alkylation, and acetoxylation of specific C-H bonds in amino acid derivatives. acs.org

A study on the palladium-catalyzed oxidation of primary alkylamines demonstrated the feasibility of functionalizing the β-C(sp3)–H bond, a challenging transformation that proceeds through a strained four-membered palladacycle intermediate. nih.gov The choice of solvent and the presence or absence of an acid were found to be crucial in directing the selectivity between sp2 and sp3 C-H bond functionalization. nih.gov

In another example, a nonheme iron complex has been shown to catalyze the oxidation of aliphatic and aromatic amino acid derivatives with hydrogen peroxide, leading to selective side-chain functionalization. rsc.org The catalytic system demonstrated high selectivity for C-H hydroxylation without significant oxidation of other functionalities. rsc.org

Table 2: Iron-Catalyzed Oxidation of Amino Acids with H₂O₂ rsc.org

SubstrateUnreacted Substrate (%)Product(s)Product Yield (%)
N-Ac-Ala-OMe74N-Ac-dehydro-Ala-OMe26
N-Ac-Val-OMe15N-Ac-β-OH-Val-OMe85
N-Ac-Leu-OMe10N-Ac-γ-OH-Leu-OMe, N-Ac-δ-OH-Leu-OMe90 (in a 1:1 ratio)
N-Ac-Phe-OMe10N-Ac-Tyr-OMe, N-Ac-DOPA-OMe90 (in a 3:1 ratio)

Reaction conditions: 250 mol% H₂O₂, 1 mol% catalyst, CH₃CN at 25 °C. Yields determined by GC and ¹H NMR analysis. rsc.org

The direct N-alkylation of unprotected amino acids with alcohols can be achieved with high selectivity using a ruthenium catalyst. nih.gov This method is highly atom-economical, producing water as the only byproduct, and proceeds with excellent retention of stereochemistry. nih.gov For instance, even serine, with its free hydroxyl group, can be selectively N,N-diethylated in quantitative yield. nih.gov

The reaction medium, including the choice of solvent and additives, can have a profound effect on the chemo- and regioselectivity of transformations. A classic example is the ring-opening of N-protected aspartic and glutamic acid anhydrides. The regioselectivity of this reaction with aniline (B41778) can be completely reversed by changing the solvent from benzene to dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org In benzene, the α-anilide is the major product, whereas in DMSO, the β- or γ-anilide is formed exclusively. researchgate.netrsc.org

This solvent-dependent regioselectivity has been exploited for the synthesis of N-glycosyl asparagine derivatives, which are important building blocks for glycopeptides. universiteitleiden.nl The reaction of N-Fmoc-aspartic anhydride with glycosylamines in DMSO selectively yields the β-substituted product. researchgate.netuniversiteitleiden.nl

Table 3: Solvent-Dependent Regioselective Opening of N-Fmoc-Aspartic Anhydride with Nucleophiles ucl.ac.ukresearchgate.net

NucleophileSolventα:β Isomer Ratio
AnilineBenzene100:0
AnilineDMSO0:100
GlycosylamineDMSOβ-isomer exclusively
HydrazineDMSOβ-isomer exclusively

Data compiled from studies on the regioselective opening of N-protected aspartic anhydrides. ucl.ac.ukresearchgate.net

In the context of acylation reactions, acidic conditions can be used to favor O-acylation over N-acylation in hydroxyamino acids. researchgate.netbeilstein-journals.orgresearchgate.net By protonating the more basic amino group, its nucleophilicity is suppressed, allowing the less basic hydroxyl group to react with the acylating agent. researchgate.net This strategy has been successfully employed for the chemoselective O-acylation of serine, threonine, and cysteine derivatives with a range of acyl chlorides in trifluoroacetic acid. beilstein-journals.org

Table 4: Chemoselective O-Acylation of Serine Derivatives with Various Acylating Agents nih.gov

Serine Derivative (Substrate)Acylating AgentProductYield (%)
5aAcetic Anhydride371
5aBenzoyl Chloride6c-
5a4-Nitrobenzoyl Chloride6f-
5a4-Methoxybenzoyl Chloride6i-
5bCinnamoyl Chloride7b45

Data from a study on the synthesis of serine-based inhibitors of the SARS coronavirus 3CL protease. nih.gov

Advanced Computational and Theoretical Studies of Amino Carboxy Methyl Architectures

Quantum Chemical Calculations for Electronic Structure, Bonding, and Energetics

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of amino(carboxy)methyl structures. These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic structure, the nature of its chemical bonds, and its energetic landscape.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic properties of this compound and its derivatives due to its balance of computational cost and accuracy. d-nb.info DFT calculations are employed to determine the optimized geometries, electronic energies, and frontier molecular orbitals (HOMO and LUMO) of these systems in both their ground and excited states. researchgate.netscielo.org.mxdergipark.org.tr For instance, studies on linear amino acids have utilized DFT methods like B3LYP with various basis sets to investigate molecular descriptors such as ionization energy, electron affinity, and dipole moments. researchgate.net

The analysis extends to excited states using Time-Dependent DFT (TD-DFT), which allows for the prediction of electronic absorption spectra. dergipark.org.trharamaya.edu.et These calculations are crucial for understanding the photophysical properties of this compound-containing chromophores. To ensure the accuracy of these predictions, it is often necessary to use a very fine integration grid for the DFT calculations, especially when calculating analytical second derivatives for excited-state Hessian analysis. q-chem.com The choice of functional, such as B3LYP or CAM-B3LYP, can also be critical, particularly for describing charge transfer excitations. d-nb.info

Table 1: Selected DFT Functionals and Basis Sets Used in this compound Studies

FunctionalBasis SetApplicationReference
B3LYPdef2-TZVPDElectronic structure and molecular descriptors of linear amino acids. researchgate.net
B3LYP6-311++G(d,p)Structural and electronic properties of N-acetyl-DL-methionine. scielo.org.mx
B3LYP6-311++G(d,p)Analysis of stable conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. dergipark.org.tr
CAM-B3LYP6-311++G(d,p)Calculation of dipole moment, polarizability, and hyperpolarizability. d-nb.info
ωb97xd6-311++g(d,p)Study of weak interactions and substituent effects in amino acid racemization. mdpi.com

For even higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data on molecular properties. researchgate.netresearchgate.net For example, the MP2/def2-TZVPD method has been used for full geometry optimization and vibrational analysis of amino acids in water. researchgate.net

Ab initio calculations are particularly valuable for studying systems where electron correlation effects are significant. researchgate.net They have been used to determine properties like dipole polarizability, ionization energy, and electron affinity with high precision. researchgate.net While computationally more demanding than DFT, ab initio methods are essential for validating the results of less computationally expensive methods and for providing a deeper understanding of the fundamental interactions within the this compound moiety. nih.gov

Density Functional Theory (DFT) Applications in Ground State and Excited State Analysis

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound-containing molecules and their interactions with the surrounding solvent environment over time. ijcrt.orgacs.orgresearchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations provide a dynamic picture of molecular behavior. researchgate.net

Reaction Mechanism Prediction and Transition State Characterization via Computational Approaches

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving the this compound group. researchgate.netmdpi.com By mapping the potential energy surface of a reaction, these approaches can identify reactants, products, intermediates, and, crucially, the high-energy transition states that govern the reaction rate. mdpi.comresearchgate.net

Both DFT and ab initio methods are used to calculate the energies of these stationary points. researchgate.net For example, the mechanism of aminolysis of esters, a model for peptide bond formation, has been investigated using methods like B3LYP and QCISD to compare stepwise and concerted pathways. researchgate.net Similarly, the racemization mechanism of amino acids has been studied by locating the carbanion intermediate and the associated transition states. mdpi.com Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state indeed connects the intended reactants and products. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. researchgate.netresearchgate.netmdpi.com These models are developed by finding a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined activity or property. researchgate.netanalis.com.my

For this compound derivatives, QSAR/QSPR models can be used to predict properties such as cytotoxicity, enzyme inhibition, or partitioning behavior. researchgate.netut.ac.ir The descriptors used in these models can be derived from the molecular structure and can be topological, electronic, or steric in nature. ut.ac.irnih.gov Statistical methods like Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) are often employed to build the models. analis.com.myut.ac.ir These models are valuable in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and testing. researchgate.net

Table 2: Examples of QSAR/QSPR Applications for this compound Derivatives

ApplicationStatistical MethodKey FindingsReference
Predicting cytotoxicity of isatin (B1672199) derivativesMLR, GA-PLSTopological and gateway parameters significantly impact cytotoxic activity. ut.ac.ir
Modeling pIC50 and logP of anthracycline derivativesMLR, GAA strong correlation was found between calculated pIC50 and logP. researchgate.net
Anti-amoebic activity of carbonyl thiourea (B124793) derivativesStepwise-MLR, GA-MLR, GA-PLSThe GA-PLS model showed the best predictive ability for IC50 values. analis.com.my

In Silico Screening and De Novo Design of Novel this compound Scaffolds

The insights gained from computational studies can be leveraged for the rational design of new molecules with desired properties. In silico screening involves computationally evaluating large virtual libraries of compounds to identify potential hits for a specific biological target. frontiersin.orgmdpi.com This approach significantly reduces the time and cost associated with experimental high-throughput screening. frontiersin.org

De novo design goes a step further by constructing novel molecular scaffolds from scratch. mdpi.comresearchgate.net These methods use algorithms to piece together fragments or atoms within the constraints of a target's binding site to generate entirely new chemical entities. biorxiv.orgplos.org For this compound-containing structures, these techniques can be used to design novel peptide-based therapeutics or enzyme inhibitors. mdpi.combiorxiv.org The process often involves generating a vast number of potential structures, which are then scored and ranked based on their predicted binding affinity and other properties. researchgate.net

Biochemical and Biological Roles of Amino Carboxy Methyl Motifs

Biosynthetic Pathways of Amino(carboxy)methyl-Containing Natural Products

The biosynthesis of natural products featuring the this compound group often involves intricate and novel enzymatic strategies. Nature has evolved diverse pathways to construct these molecules, frequently employing common metabolic precursors and adapting existing enzyme superfamilies for new purposes.

One fascinating strategy involves the use of a ribosomally synthesized peptide as a scaffold for non-ribosomal peptide extension and subsequent chemical modification. nih.gov In this pathway, amino acids are added to the C-terminus of a gene-encoded scaffold peptide in a manner independent of the ribosome, utilizing ATP and aminoacyl-tRNA. nih.gov A key step in the formation of an this compound-like moiety is the carboxymethylation of a thiol group on a terminal cysteine residue. nih.gov This reaction is catalyzed by a methyltransferase enzyme using carboxy-S-adenosylmethionine (Cx-SAM) as the donor of the carboxymethyl group. nih.gov Following this and other modifications, such as oxidative rearrangement, the final small molecule is released by proteolysis. nih.gov

Another significant route to natural products with related structures, specifically those containing β-amino acids, involves decarboxylation reactions. nih.gov For instance, the biosynthesis of the isonitrile antibiotic SF2369 involves the enzyme ScoE, an Fe(II)/α-KG dependent decarboxylase, which acts on (R)-3-((carboxymethyl)amino)butanoic acid. acs.org In a broader context, the formation of β-amino acids, which can be considered structural relatives of this compound-containing compounds, often begins with the decarboxylation of α-amino acids like aspartate and glutamate (B1630785). rsc.org Pyridoxal 5'-phosphate (PLP)-dependent decarboxylases are key enzymes in these transformations, converting amino acids into amines that serve as building blocks for a wide variety of secondary metabolites. acs.org

Furthermore, the incorporation of β-amino acids into larger natural products like nonribosomal peptides and polyketides highlights the versatility of biosynthetic machinery. rsc.orgresearchgate.net In many cases, free β-amino acids are activated by an adenylation domain and subsequently tethered to a carrier protein, ready for incorporation into the growing molecular chain. rsc.org The functionalities of both the carboxylic acid and the amino group are crucial for the structural design and biological activity of the final natural product. rsc.orgresearchgate.net

Enzymatic Transformations and Biocatalysis Involving this compound Substrates

Enzymes that act on substrates containing the this compound motif are central to both the biosynthesis and modification of a wide range of biomolecules. These biocatalysts exhibit remarkable specificity and efficiency, making them powerful tools in both nature and biotechnology.

Amide bond formation is a fundamental reaction involving amino and carboxyl groups. Outside of the ribosome, nature employs several strategies for this thermodynamically unfavorable reaction. nih.gov One major class of enzymes involved are the ATP-grasp enzymes, which activate a carboxylic acid by forming a high-energy acylphosphate intermediate. nih.gov This activation enables the subsequent nucleophilic attack by an amine to form the amide bond. nih.gov Lipases and N-acyltransferases represent another strategy, often utilizing activated acyl donors like esters or acyl-CoA thioesters to facilitate aminolysis. rsc.org For example, acetyltransferases can catalyze the transfer of an acetyl group to a range of primary amines. rsc.org

Decarboxylation is another critical enzymatic transformation. nih.gov As mentioned previously, the enzyme ScoE converts (R)-3-((carboxymethyl)amino)butanoic acid in the biosynthesis of certain antibiotics. acs.org This highlights how enzymes can specifically recognize and transform molecules containing the N-carboxymethyl functionality.

Characterization of Enzyme Active Sites and Substrate Recognition

The ability of an enzyme to specifically bind and act upon a substrate is determined by the unique three-dimensional structure of its active site. khanacademy.orgnih.gov The active site is a pocket or cleft on the enzyme's surface composed of a specific arrangement of amino acid residues. nih.gov These residues, with their various side chains (hydrophilic, hydrophobic, acidic, basic), create a microenvironment that is chemically and sterically complementary to the substrate. khanacademy.org

For enzymes that recognize carboxyl-containing substrates, the active site often features residues capable of forming hydrogen bonds or electrostatic interactions with the carboxylate group. For instance, in salicylic (B10762653) acid carboxyl methyltransferase (SAMT), the carboxylate moiety of the substrate is held in place by hydrogen-bonding interactions with the indole (B1671886) nitrogen of a tryptophan residue and the amide nitrogen of a glutamine residue. nih.gov This precise positioning orients the carboxyl group for nucleophilic attack on the methyl group of the co-substrate S-adenosylmethionine (SAM). nih.gov The rest of the active site often consists of a hydrophobic pocket that provides binding energy and correctly orients the substrate for catalysis. nih.gov

Similarly, in enzymes that bind amino acids, the active site is tailored to recognize both the amino and carboxyl groups. In L-amino acid dehydrogenases, for example, specific lysine (B10760008) residues interact with the α- and γ-carboxylate groups of the substrate, while other residues like lysine and aspartate act as acid-base catalysts to facilitate the chemical transformation. mdpi.com The specificity for a particular amino acid is often determined by a hydrophobic pocket that accommodates the side chain. mdpi.com The principle of complementary shape and charge is a universal feature of enzyme-substrate recognition. nih.gov

Kinetic and Thermodynamic Aspects of this compound Modification

The study of enzyme kinetics and thermodynamics provides quantitative insights into the efficiency and feasibility of biochemical reactions involving this compound modifications.

Kinetics: Enzyme kinetics describes the rate of an enzymatic reaction and how it is affected by factors such as substrate concentration, temperature, and pH. mdpi.com For many enzymatic reactions, including those involving this compound substrates, the relationship between reaction rate and substrate concentration can be described by the Michaelis-Menten model. This model yields two key parameters: Vmax (the maximum reaction rate) and Km (the Michaelis constant), which is the substrate concentration at which the reaction rate is half of Vmax and is often used as a measure of the enzyme's affinity for the substrate.

Kinetic studies of adsorption processes, which can be analogous to substrate binding to an enzyme, often utilize models like the pseudo-first-order and pseudo-second-order kinetic models. mdpi.combohrium.com The pseudo-second-order model, in particular, has been found to be a good fit for the adsorption of metal ions by materials modified with carboxymethyl groups, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. acs.org

Thermodynamics: Thermodynamics governs the energy changes and spontaneity of a reaction. Key thermodynamic parameters include Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous process. For example, thermodynamic analysis of the adsorption of copper ions onto a carboxymethyl inulin-modified chitosan (B1678972) composite showed the process to be spontaneous and endothermic (positive ΔH), indicating that the reaction consumes heat from the surroundings. bohrium.com The change in entropy can provide information about the randomness at the solid-solution interface during the process. acs.org

In the context of redox-active amino acids, protein film voltammetry and transient absorption spectroscopy are powerful techniques to determine the thermodynamic (redox potentials) and kinetic properties of amino acid radicals. nih.gov These studies have revealed a wide range of thermodynamic potentials for different amino acid residues, influenced by the protein environment. nih.gov

Role of this compound Moieties in Receptor Agonism and Antagonism (e.g., Metabotropic Glutamate Receptors)

The this compound structural motif is a cornerstone in the pharmacology of metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability in the central nervous system, making them important therapeutic targets for a range of neurological and psychiatric disorders. news-medical.netnih.gov

All competitive ligands for mGluRs, both agonists and antagonists, contain an α-amino acid moiety, and most possess an acidic side chain. news-medical.net The natural agonist for these receptors is L-glutamate. nih.gov The spatial arrangement of the amino and carboxyl functional groups in synthetic ligands mimics that of glutamate in its extended conformation. news-medical.net

The activity of a ligand (agonist versus antagonist) can be finely tuned by subtle modifications to the core structure. For example, substituting the α-proton of glutamate analogues with a methyl group often converts an agonist into an antagonist. news-medical.net This highlights the exquisite sensitivity of the receptor's binding pocket.

Group II mGluRs (mGluR2 and mGluR3) have been a particular focus of drug development. A number of potent and selective agonists for this group have been developed, such as LY354740 and LY379268, which feature a rigidified cyclopropyl (B3062369) structure containing the critical amino and carboxyl groups. nih.govnih.gov These compounds are conformationally constrained analogues of glutamate. The crystal structures of the ligand-binding domain of mGluRs reveal that the α-amino and δ-carboxyl groups of agonists are recognized by a set of highly conserved amino acid residues through electrostatic interactions. pnas.org The receptor accommodates different agonists by rearranging solvent molecules within the binding pocket rather than through major conformational changes of the protein itself. pnas.org

Conversely, antagonists often work by preventing the "closed" conformation of the ligand-binding domain that is necessary for receptor activation. news-medical.net The compound LY341495 is a potent and relatively selective antagonist for group II mGluRs, demonstrating how larger, more complex structures built around the core amino acid framework can block receptor function. nih.gov

Table 1: Examples of mGluR Ligands with this compound or Related Motifs

Compound Chemical Name Target Activity
L-glutamate (S)-1-Aminopropane-1,3-dicarboxylic acid All mGluRs Orthosteric agonist
(1S,3R)-ACPD (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid Group I/II > Group III Orthosteric agonist
LY367385 (S)-(+)-a-Amino-4-carboxy-2-methylbenzeneacetic acid mGluR1 Orthosteric antagonist
LY354740 (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid mGluR2/3 Orthosteric agonist
LY341495 (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid Group II > Group III > Group I Orthosteric antagonist

This table is based on information from multiple sources. nih.govnih.gov

Post-Translational Modifications and Their Impact on this compound-Containing Proteins

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis by ribosomes. wikipedia.org These modifications dramatically expand the functional capacity of the proteome by altering a protein's structure, activity, localization, or interactions. nih.gov The amino and carboxyl groups of amino acid residues, as well as the N- and C-termini of polypeptide chains, are frequent sites for PTMs. wikipedia.org

While the "this compound" group itself is not a standard PTM, the constituent functional groups—amino and carboxyl—are central to many PTMs.

Methylation: This is a common PTM where a methyl group is added to a protein, typically to the nitrogen-containing side chains of lysine and arginine, but also to the N- and C-termini. wikipedia.org C-terminal methylation, for instance, involves the enzymatic transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxyl group of the final amino acid residue, which can include leucine (B10760876) or prenylated cysteine. nih.gov This modification can be crucial for protein function; for example, methylation of the C-terminal prenylcysteine in CAAX box-containing proteins like Ras is essential for their proper membrane targeting and signaling function. wikipedia.org

Acetylation: This involves the addition of an acetyl group, commonly to the N-terminus of proteins or the ε-amino group of lysine residues. news-medical.net Acetylation neutralizes the positive charge of lysine, which can significantly impact protein structure and interactions, most notably in the regulation of gene expression through histone modification. news-medical.net

Amidation: C-terminal α-amidation is a widespread PTM that replaces the terminal carboxyl group with an amide group. nih.gov This modification neutralizes the negative charge of the C-terminus, which can be critical for the biological activity and receptor binding ability of many peptide hormones and neuropeptides. nih.gov

Glypiation (GPI-anchor addition): In this complex PTM, a glycosylphosphatidylinositol (GPI) anchor is attached to the C-terminus of a protein via an amide bond between the new C-terminal carboxyl group and an ethanolamine (B43304) phosphate (B84403) moiety of the GPI anchor. nih.govnews-medical.net This modification serves to anchor the protein to the cell membrane. nih.gov

These modifications highlight how enzymes can specifically target the amino and carboxyl groups within proteins, thereby regulating a vast landscape of cellular processes, from signal transduction to gene expression and protein degradation. abcam.com

Table 2: Common Post-Translational Modifications Involving Amino or Carboxyl Groups

Modification Group Added/Removed Target Residue/Terminus Key Enzymes General Function
Methylation Methyl (-CH3) Lys, Arg, N-terminus, C-terminus Methyltransferases Epigenetic regulation, signal transduction, membrane targeting
Acetylation Acetyl (-COCH3) Lys, N-terminus Acetyltransferases Gene expression, chromatin remodeling
Amidation Amide (-NH2) C-terminus Peptidylglycine α-amidating monooxygenase (PAM) Neutralizes charge, enhances receptor binding
Glypiation GPI anchor C-terminus GPI transamidase complex Membrane anchoring

This table is compiled from information found in multiple sources. nih.govwikipedia.orgnews-medical.netabcam.com

Metabolic Fates and Degradation Pathways of Exogenous and Endogenous this compound Compounds (Mechanistic Studies)

The breakdown of amino acid-based compounds, including those with this compound-like structures, is a fundamental aspect of metabolism, ensuring the recycling of components and the removal of excess nitrogen. nih.gov The carbon skeletons of amino acids, once the amino group is removed, can enter central metabolic pathways like the citric acid cycle to be used for energy production or as precursors for gluconeogenesis. creative-proteomics.communi.cz

The initial step in the catabolism of most amino acids is the removal of the α-amino group, typically through transamination or oxidative deamination. nih.govcreative-proteomics.com Transamination, catalyzed by aminotransferases, involves transferring the amino group to an α-keto acid (like α-ketoglutarate), creating a new amino acid (glutamate) and a new α-keto acid from the original amino acid. creative-proteomics.com Oxidative deamination, often involving glutamate dehydrogenase, removes the amino group as ammonia (B1221849). nih.gov

Studies on the degradation of N-ε-carboxymethyllysine (CML), a product of glycation found in food, provide specific insights into the metabolism of a carboxymethyl-containing compound by intestinal bacteria. Anaerobic degradation of CML by Cloacibacillus evryensis has been shown to produce several metabolites. acs.org One proposed pathway involves the decarboxylation of the alpha-carboxylic group to form carboxymethylcadaverine (CM-CAD). acs.org Another pathway may lead to the formation of N-carboxymethylaminopentanoic acid (CM-APA). acs.org These transformations suggest that the bacterial enzymes can act on the core amino acid structure despite the presence of the carboxymethyl group on the side chain, although the steric hindrance of this group may limit the range of possible reactions. acs.org

The degradation pathways are often complex and can involve multiple enzymatic steps. For example, the proposed metabolism of CML suggests that after initial decarboxylation or other modifications, further reactions such as reductive deamination and intramolecular cyclization can occur, leading to a variety of breakdown products. acs.org The specific metabolic fate of an this compound compound depends on its precise structure and the enzymatic machinery present in the organism or microbial community handling its degradation.

Applications in Materials Science and Supramolecular Chemistry Featuring Amino Carboxy Methyl

Polymer Chemistry: Incorporation of Amino(carboxy)methyl Units into Polymeric Architectures

The integration of this compound functionalities into polymer backbones or as side chains allows for the synthesis of advanced polymers with tailored properties for biomedical and biotechnological applications.

The this compound group is integral to the synthesis of peptidomimetic polymers, which are designed to mimic the structure and function of natural peptides while offering enhanced stability. researchgate.net Polypeptoids, a significant class of peptidomimetics, are synthesized from N-substituted amino acids, which can be prepared via reactions like Schiff base formation and reductive amination of natural α-amino acids. rsc.org These N-substituted monomers, effectively incorporating the this compound concept, can then undergo ring-opening polymerization (ROP) to form well-defined polypeptoids. rsc.org For instance, N-(4-methylphenyl)methyl glycine (B1666218) and N-(4-ethylphenyl)methyl glycine N-carboxy anhydrides (NCAs) have been polymerized to yield oligopeptoids and diblock copolypeptoids. rsc.org This approach provides a versatile method for installing N-substituents onto α-amino acids, paving the way for functional polypeptoids. rsc.org Furthermore, synthetic polymers featuring monomers that mimic key amino acid structures are being developed as a cost-effective way to reproduce the functions of complex peptides, such as IgG-binding peptides, using pH-responsive mixed-charge polymers. acs.org

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are prime candidates for development using this compound precursors. nih.govresearchgate.net Polysaccharides like cellulose (B213188) and chitosan (B1678972) are frequently used as backbones. Carboxymethyl cellulose (CMC), which contains carboxymethyl groups, is a widely used precursor due to its biocompatibility, low toxicity, and water solubility. nih.govmdpi.commdpi.com By combining CMC with polymers containing amino groups, such as chitosan, or by using amino-carboxymethyl chitosan directly, hydrogels with tunable properties can be created. mdpi.commdpi.com

The presence of both amino and carboxyl groups makes these hydrogels "smart" biomaterials, capable of responding to external stimuli like pH. rsc.orgaip.org The ionizable nature of these pendant groups allows the hydrogel to swell or shrink in response to changes in the environmental pH. aip.orgaip.org For example, hydrogels can be formed by cross-linking proteins, which are rich in amino groups, with dialdehyde (B1249045) carboxymethyl cellulose. nih.gov These advanced hydrogels are being explored for applications in tissue engineering and as responsive systems for delivering cellular therapies. mdpi.com

Synthesis of Functionalized Polyamides, Polyesters, and Peptidomimetic Polymers

Self-Assembly Processes and Supramolecular Recognition Directed by this compound Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. rsc.orgfrontiersin.org The this compound group is a powerful director of these processes. The amino and carboxyl moieties can participate in a network of hydrogen bonds and electrostatic interactions, which are key drivers for building complex supramolecular architectures from simple building blocks like amino acids. nih.govacs.org The ionization state of these groups, which is dependent on pH, can significantly influence the self-assembly process and the resulting nanostructures. acs.org

In the realm of supramolecular recognition, these same non-covalent forces allow host molecules containing this compound derivatives to selectively bind to guest molecules. ijacskros.com Carboxylic acids and amino acids are common targets for recognition due to their ability to form strong, directional hydrogen bonds. ijacskros.comgrowingscience.com A notable example is the use of carboxymethyl-6-(4-methoxybenzylamino)-β-cyclodextrin as a chiral selector in capillary electrophoresis, where it achieves enantioseparation by selectively interacting with chiral drug molecules. rsc.org This demonstrates the finesse with which these functional groups can be used to achieve highly specific molecular recognition.

Surface Functionalization and Nanomaterial Hybridization with this compound Derivatives

The ability to modify surfaces at the molecular level is critical for creating advanced materials. The amino and carboxyl groups are ideal for surface functionalization. researchgate.net For example, the surfaces of carboxylated cellulose nanocrystals can be covalently modified by reacting their carboxyl groups with compounds containing amino groups, enabling the creation of a wide range of derivatives. mdpi.com This functionalization is not limited to covalent bonds; noncovalent modifications using polymers or surfactants are also possible. mdpi.com

This surface chemistry is extensively used to create hybrid nanomaterials. nih.gov New nanohybrids have been synthesized by coupling carboxymethyl-scleroglucans with amino-functionalized silica (B1680970) nanoparticles. mdpi.com A common strategy for creating bacteria-nanomaterial hybrids involves forming stable amide bonds between the carboxyl or amino groups on a nanoparticle's surface and the functional groups on a bacterium's cell wall. nih.gov This allows bacteria to be used as targeted delivery vehicles for nanodrugs. nih.gov Similarly, the surfaces of magnetic iron oxide nanoparticles have been modified with amino acids to enhance their stability and biocompatibility for biomedical applications. frontiersin.org Even advanced materials like metal-organic frameworks (MOFs) can have their surfaces modified, for instance with carboxymethyl cellulose, to improve their properties and reduce toxicity. mdpi.com

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Ligands

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Amino acids and their derivatives, which contain both amino (N-donor) and carboxyl (O-donor) groups, are considered ideal ligands for constructing these frameworks, particularly biocompatible "bio-MOFs". nih.govrsc.org The presence of multiple coordination sites allows for the formation of diverse and intricate structures. nih.govnih.gov

Researchers have synthesized a variety of novel MOFs and coordination polymers using ligands that feature the this compound motif. These materials exhibit a range of topologies, from 2D layered structures to complex 3D frameworks. acs.orgrsc.org The choice of metal ion can influence the coordination mode of the ligand, leading to different final architectures. nih.gov The functional amino groups within the pores of these frameworks can also enhance their properties, such as improving adsorption capacity for specific molecules or acting as catalytic sites. mdpi.com

Ligand Containing this compound MotifMetal Ion(s)Resulting StructureReference
3-(4-aminophenyl)-2-(carboxymethyl-amino)-propionic acid (ACP)Zn(II)Novel Metal-Organic Framework (MOF) nih.gov
(S)-5-(((1-carboxyethyl)amino)methyl)isophthalic acid (H3L)Zn(II), Cd(II), Pb(II)Homochiral Metal-Organic Frameworks (HMOFs) with 2D and 3D structures acs.org
2,4-bis(4-carboxyphenylamino)-6-bis(carboxymethyl)amino-1,3,5-triazine (H4CCTA)Zn(II), Cd(II)Coordination polymers with diverse 2D and 3D topologies rsc.org
1-aminobenzene-3,4,5-tricarboxylic acid (H3abtc)Cd(II), Zn(II)2D coordination polymer networks nih.gov
Amino-functionalized dicarboxylate ligandsCd(II), Zn(II)Novel 3D and interpenetrated 2D MOFs nih.govfrontiersin.orgfrontiersin.org

Development of Stimuli-Responsive Materials (e.g., pH, temperature) Based on this compound Chemistry

Stimuli-responsive, or "smart," materials can change their properties in response to small changes in their environment. rsc.org Materials incorporating this compound groups are particularly well-suited for this purpose. The ionizable amino and carboxyl groups are sensitive to pH. rsc.orgaip.org In a hydrogel, for example, changes in pH can alter the protonation state of these groups, leading to changes in electrostatic repulsion and hydrogen bonding within the polymer network. rsc.org This causes the material to swell or shrink, a property that can be harnessed for applications like controlled drug delivery. aip.orgaip.org

Materials based on precursors like carboxymethyl chitosan, carboxymethyl starch, and poly(glutamic acid) have been developed that respond to pH and temperature. researchgate.netnih.govresearchgate.net For instance, semi-interpenetrating polymer network hydrogels made from carboxymethyl starch have demonstrated both pH and temperature responsiveness. nih.govresearchgate.net Researchers have also fabricated dual-responsive nanoplatforms that are sensitive to both pH and temperature, further expanding the potential applications of these intelligent materials in nanomedicine. frontiersin.org

Advanced Analytical Methodologies for Research on Amino Carboxy Methyl Systems

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Pathway Mapping

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of amino(carboxy)methyl-containing compounds, offering high accuracy and resolution for molecular identification and quantification. researchgate.netnih.gov This technique is particularly valuable for elucidating reaction mechanisms and mapping metabolic or degradation pathways.

HRMS, especially when coupled with techniques like liquid chromatography (LC-HRMS), allows for the separation and identification of complex mixtures, a common scenario in biological and environmental samples. nih.gov For instance, in the study of advanced glycation end products, a high-throughput sample preparation method followed by LC-HRMS enabled the quantification of carboxymethyl lysine (B10760008) in plasma samples. researchgate.net This approach provides the necessary sensitivity and specificity to track the formation and fate of such compounds in biological systems. researchgate.netnih.gov

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide detailed structural information. acs.org By analyzing the fragments of a parent ion, researchers can deduce the connectivity of atoms and identify specific modifications, which is crucial for understanding the chemical transformations that this compound compounds undergo. Modern HRMS instruments, such as the Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer the high resolving power needed to distinguish between isobaric species and accurately determine elemental compositions. researchgate.netnih.gov

Key Applications of HRMS in this compound Research:

Identification and Quantification: Accurate mass measurements facilitate the confident identification of known and unknown compounds. researchgate.netnih.gov

Pathway Mapping: Tracking the appearance and disappearance of intermediates and products to map metabolic or chemical pathways.

Mechanistic Studies: Analyzing fragmentation patterns to understand reaction mechanisms and structural changes. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules at the atomic level. azom.comnih.gov It is particularly well-suited for determining the stereochemistry and conformational preferences of this compound-containing compounds. leibniz-fmp.de

The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra provide a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. leibniz-fmp.delibretexts.org For amino acids and their derivatives, NMR can distinguish between different stereoisomers and provide insights into the rotational barriers around specific bonds, such as the C-N amide bond. azom.com

One-dimensional (1D) NMR spectra can often be crowded and difficult to interpret, especially for complex molecules. Two-dimensional (2D) and three-dimensional (3D) NMR experiments overcome this limitation by spreading the signals across multiple frequency axes, thereby enhancing resolution. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govwikipedia.org This is fundamental for establishing the spin systems within a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. wikipedia.orgipb.pt This information is crucial for determining the three-dimensional structure and conformation of a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C or ¹⁵N. wikipedia.org It is highly effective for assigning the resonances of carbon and nitrogen atoms in the molecule.

These advanced NMR techniques have been instrumental in the structural characterization of a wide range of molecules, including complex natural products and proteins. ipb.ptresearchgate.netrsc.org

Solid-state NMR (ssNMR) is a versatile technique for studying the structure and dynamics of materials in the solid phase. researchgate.netrsc.org It is particularly valuable for characterizing different solid forms of a compound, such as polymorphs and amorphous states, which can have different physical properties. bruker.comresearchgate.net

ssNMR can provide detailed information at the atomic level about the local structure, packing, and intermolecular interactions in both crystalline and non-crystalline materials. researchgate.netresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are routinely used to obtain high-resolution spectra of solid samples. acs.org For this compound-containing compounds, ssNMR can be used to:

Identify and quantify different polymorphic forms. bruker.com

Characterize amorphous content. bruker.comresearchgate.net

Study molecular motions and dynamics in the solid state. acs.org

Table 1: Comparison of Advanced NMR Techniques for this compound Analysis

Technique Information Provided Typical Application
COSY Through-bond proton-proton correlations Establishing spin systems and connectivity
NOESY Through-space proton-proton correlations Determining 3D structure and conformation
HSQC One-bond proton-heteroatom correlations Assigning carbon and nitrogen resonances
Solid-State NMR Local structure, packing, and dynamics in solids Characterizing polymorphs and amorphous forms

Advanced 2D and 3D NMR Techniques (e.g., COSY, NOESY, HSQC)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing intermolecular interactions within molecules containing the this compound group. researchgate.net These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

IR and Raman spectra provide a molecular "fingerprint" that is unique to a particular compound. The positions, intensities, and shapes of the vibrational bands can be used to identify the presence of specific functional groups, such as the amino (-NH₂) and carboxyl (-COOH) groups. researchgate.netnaturalspublishing.com For example, the stretching vibrations of the C=O bond in the carboxyl group typically appear in a characteristic region of the IR spectrum. oatext.com

Furthermore, these techniques are sensitive to the molecular environment and can provide information about hydrogen bonding and other intermolecular interactions. oatext.comarxiv.org Changes in the vibrational spectra can indicate the formation of hydrogen bonds, which play a crucial role in the structure and properties of this compound systems.

Key Vibrational Modes in this compound Systems:

N-H stretching: Associated with the amino group.

C=O stretching: Characteristic of the carboxyl group.

O-H stretching: Present in the carboxyl group and sensitive to hydrogen bonding. naturalspublishing.com

C-N stretching: Found in the backbone of the molecule. naturalspublishing.com

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound Compounds

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Carboxyl (-COOH) O-H Stretch (broad) 2500 - 3300
C=O Stretch 1700 - 1725
Methylene (B1212753) (-CH₂-) C-H Stretch 2850 - 2960

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules, a common feature in this compound-containing compounds. nih.govresearchgate.net These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. mgcub.ac.in

Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light as a function of wavelength. chem-soc.si The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation with respect to the wavelength of light. mgcub.ac.inchem-soc.si

The assignment of absolute configuration is often achieved by comparing the experimentally measured CD or ORD spectrum with that of a known standard or with spectra calculated using quantum mechanical methods. nih.gov The shape and sign of the Cotton effects in the spectra provide critical information for this assignment. nih.govchem-soc.si

These techniques are particularly powerful for studying the three-dimensional structure of molecules in solution and have been widely applied in the stereochemical analysis of natural products and other chiral compounds. researchgate.net

X-ray Diffraction (Single Crystal and Powder) for Crystalline Structure Determination and Polymorphism Studies

Single-Crystal X-ray Diffraction (SCXD): This technique is used when a single crystal of suitable size and quality is available. ub.edumdpi.com It provides the most accurate and detailed structural information, leading to a complete determination of the crystal structure.

X-ray Powder Diffraction (XRPD): This method is employed for polycrystalline or powdered samples. mdpi.comresearchgate.net While it provides less detailed information than SCXD, XRPD is invaluable for identifying crystalline phases, determining phase purity, and studying polymorphism. mdpi.comresearchgate.netnih.gov Each crystalline form of a compound produces a unique XRPD pattern, which serves as a "fingerprint" for that specific polymorph. mdpi.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for this compound compounds, particularly in the pharmaceutical industry, as different polymorphs can exhibit different physical and chemical properties. researchgate.netnih.gov XRPD is the primary technique used to identify and characterize these different solid-state forms. researchgate.net

Future Perspectives and Emerging Research Paradigms for Amino Carboxy Methyl Chemistry

Integration of Artificial Intelligence and Machine Learning in Predictive Design and Reaction Discovery

The fusion of artificial intelligence (AI) and machine learning (ML) with organic chemistry is creating a paradigm shift in how molecules containing the amino(carboxy)methyl group are designed and synthesized. These computational tools are accelerating the discovery of novel compounds and reactions by analyzing vast datasets to identify patterns and make predictions that would be unattainable through traditional experimentation alone. nih.govmdpi.com

In the realm of reaction discovery, ML algorithms can guide the invention of new chemical transformations. chemrxiv.org By training on vast databases of known reactions, these models can predict the outcomes of potential reactions or even suggest novel synthetic pathways for complex molecules featuring the this compound group. For instance, deep learning has been successfully applied to predict the efficiency of individual steps in solid-phase peptide synthesis, a process where glycine (B1666218) is a common component. amidetech.commit.edu This allows for the optimization of synthesis protocols in real-time to minimize side reactions and improve yields. amidetech.com Genetic algorithms and other ML techniques are also being used to automatically design novel antimicrobial peptides, many of which are rich in glycine, by optimizing for specific properties without needing pre-existing structure-function data. frontiersin.org

Table 1: Applications of AI/ML in this compound Chemistry

AI/ML Application Area Specific Task Impact on this compound Chemistry Relevant Compounds/Systems
Predictive Modeling Bioactivity & Toxicity Prediction Prioritizes promising drug candidates for synthesis, reducing experimental workload. nih.gov Peptides, Glycine derivatives
De Novo Design Generation of Novel Molecules Designs new peptides with desired therapeutic properties in silico. frontiersin.orgspringernature.com Antimicrobial peptides, Therapeutic peptides
Reaction Discovery Prediction of Reaction Outcomes Identifies new, efficient synthetic routes for complex molecules. chemrxiv.org α-Amino acids, Peptides
Synthesis Optimization Real-time Process Control Improves yields and minimizes byproducts in automated peptide synthesis. amidetech.commit.edu Synthetic Peptides
Structure Prediction Predicting 3D Peptide Structures Elucidates function and guides the design of new peptides with specific functions. nih.gov Peptides, Proteins

Exploration of Sustainable and Green Chemistry Approaches for this compound Synthesis

The chemical industry is increasingly focusing on sustainability, driving research into greener methods for synthesizing important building blocks like this compound-containing compounds. The goal is to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes.

Key areas of progress include:

Biocatalysis: Utilizing enzymes or whole-cell systems to perform chemical transformations offers high selectivity and efficiency under mild, aqueous conditions. For example, transaminases are widely used for the asymmetric synthesis of α-amino acids from α-keto acids, providing a green alternative to traditional methods that may use heavy metal catalysts or harsh reagents.

Flow Chemistry: Continuous flow reactors are replacing traditional batch processes, offering better control over reaction parameters, improved safety, and higher yields. This technology is particularly well-suited for the synthesis of peptides and other derivatives of this compound, as it can be automated to reduce waste and energy consumption.

Alternative Solvents: Research is focused on replacing volatile and toxic organic solvents with greener alternatives like water, supercritical fluids (e.g., CO₂), or bio-based solvents. Performing reactions in these media significantly reduces the environmental footprint of the synthesis.

Renewable Feedstocks: Efforts are underway to produce amino acids and their derivatives from renewable biomass instead of petroleum-based starting materials. This involves developing novel metabolic engineering and fermentation strategies to create efficient microbial cell factories.

Table 2: Comparison of Green vs. Traditional Synthesis Approaches

Parameter Traditional Synthesis Green Chemistry Approach Example Application
Catalyst Heavy metals (e.g., Palladium, Rhodium) Enzymes (e.g., Transaminases, Lyases) Asymmetric synthesis of α-amino acids
Solvents Chlorinated hydrocarbons, DMF, NMP Water, Supercritical CO₂, Bio-solvents Peptide synthesis, C-H functionalization
Process Type Batch processing Continuous flow chemistry High-throughput library synthesis
Starting Materials Petrochemical-based Renewable biomass Fermentative production of glycine
Waste Generation High, often hazardous Low, often biodegradable General synthesis of fine chemicals

Development of Advanced Bio-Probes and Imaging Agents Utilizing this compound Scaffolds

The this compound group is a cornerstone in the design of molecules for biomedical diagnostics and imaging. Its ability to act as a chelating agent for metal ions and as a versatile scaffold for attaching reporter groups makes it invaluable for creating sophisticated bio-probes.

The aminocarboxylic acid structure is central to a major class of contrast agents used in Magnetic Resonance Imaging (MRI). Compounds like gadopentetate dimeglumine (based on DTPA) and gadoterate (B1198928) meglumine (B1676163) (based on DOTA) use poly-amino(carboxy)methyl scaffolds to tightly bind the paramagnetic gadolinium (Gd³⁺) ion, making it safe for in-vivo use while enhancing image contrast. Future research is focused on creating more stable and efficient chelators to reduce potential long-term gadolinium retention and on attaching these chelators to targeting moieties (e.g., peptides or antibodies) to visualize specific biological processes like tumor metabolism or inflammation.

In nuclear medicine (PET and SPECT imaging), this compound-containing chelators are used to bind radioactive metal ions (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu). These radiolabeled complexes can be conjugated to biomolecules that target specific cell surface receptors, allowing for highly sensitive and specific imaging of diseases, particularly cancer. Emerging research involves developing bifunctional chelators that can be easily attached to proteins and peptides, as well as "theranostic" agents that combine a diagnostic radioisotope with a therapeutic one on the same molecular platform.

Furthermore, the this compound group is incorporated into fluorescent probes designed to detect specific analytes in biological systems, such as metal ions, reactive oxygen species, or specific enzymes. The carboxyl and amino groups can be modified to tune the probe's solubility, cell permeability, and binding affinity for its target.

Table 3: this compound Scaffolds in Bio-imaging

Imaging Modality Scaffold/Compound Class Function of this compound Group Target/Application
MRI Polyaminocarboxylic acids (e.g., DTPA, DOTA derivatives) Tightly chelates paramagnetic metal ions (e.g., Gd³⁺) General anatomical contrast, targeted molecular imaging
PET/SPECT Macrocyclic chelators (e.g., DOTA, NOTA derivatives) Cages diagnostic/therapeutic radioisotopes (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Cancer imaging (e.g., PSMA, somatostatin (B550006) receptors)
Fluorescence Microscopy Custom fluorescent dyes Modulates solubility, provides binding sites for targets Detection of metal ions (e.g., Zn²⁺, Cu²⁺), enzymatic activity

Interfacing this compound Chemistry with Nanotechnology and Supramolecular Devices

The unique chemical properties of the this compound group—its zwitterionic nature, hydrogen bonding capability, and ability to coordinate with metals—make it a powerful building block in nanotechnology and supramolecular chemistry.

In nanotechnology, glycine and its derivatives are frequently used to functionalize the surface of nanoparticles (e.g., gold, iron oxide, quantum dots). This surface coating, often achieved through the carboxyl or amino group, imparts biocompatibility and stability in biological fluids, preventing aggregation and reducing toxicity. Glycine-coated nanoparticles are being explored for applications in drug delivery, as biosensors, and as therapeutic agents themselves. The amino groups on the surface can be further conjugated with targeting ligands or drugs.

In supramolecular chemistry, the ability of this compound groups to form strong and directional hydrogen bonds is exploited to drive the self-assembly of complex, ordered structures. Peptides rich in glycine can self-assemble into nanofibers, hydrogels, and other nanostructures. These materials are being developed for tissue engineering, regenerative medicine, and controlled drug release. The simplicity of the glycine unit allows for precise control over the assembly process. Furthermore, the this compound motif is a key component in the design of molecular switches and machines, where changes in pH or metal ion concentration can alter the protonation state or coordination, leading to a conformational change and a mechanical response at the molecular level.

Table 4: Roles of the this compound Group in Advanced Materials

Field Application Role of this compound Group Resulting Property/Function
Nanotechnology Nanoparticle Surface Functionalization Covalently attaches to nanoparticle surface, provides hydrophilic exterior. Biocompatibility, stability in aqueous media, platform for further conjugation.
Supramolecular Chemistry Self-Assembling Hydrogels Forms intermolecular hydrogen bonds, driving fibril formation. Creation of scaffolds for 3D cell culture and tissue engineering.
Materials Science Metal-Organic Frameworks (MOFs) Acts as an organic linker coordinating with metal nodes. Formation of porous materials for gas storage and catalysis.
Molecular Devices Molecular Switches Undergoes pH-dependent protonation/deprotonation or metal binding. Induces conformational changes for sensing or actuation.

Advances in Automated Synthesis and High-Throughput Experimentation for this compound Library Generation

The demand for large collections of diverse molecules for drug discovery and materials science has spurred significant advances in automated synthesis and high-throughput experimentation (HTE). Since the this compound group is a fundamental unit of peptides and numerous small molecule drugs, these technologies are crucial for rapidly generating and screening libraries of related compounds.

Automated solid-phase peptide synthesis (SPPS) is a mature technology that enables the routine production of peptides. Modern synthesizers incorporate flow chemistry principles and advanced monitoring techniques to improve coupling efficiency and purity for each amino acid addition. amidetech.com This allows for the creation of large peptide libraries where specific positions can be systematically varied.

Beyond peptides, automated platforms are being developed for solution-phase synthesis, allowing for a broader range of chemical transformations to functionalize the this compound scaffold. These robotic systems can perform, purify, and analyze hundreds or thousands of reactions in parallel. This is particularly powerful for exploring structure-activity relationships (SAR) by creating libraries of glycine derivatives with diverse substituents at the alpha-carbon, the amine, or the carboxyl group.

High-throughput experimentation is the counterpart to automated synthesis. HTE platforms can screen these large chemical libraries for biological activity or desired physical properties in a fraction of the time required by traditional methods. The combination of automated library generation and HTE creates a powerful cycle for discovery: synthesize a diverse library, screen for hits, use the data to inform the design of a second-generation library (often with the help of AI/ML), and repeat. This iterative process dramatically accelerates the optimization of lead compounds for therapeutic applications or the discovery of new materials with novel functions.

Table 5: Technologies for this compound Library Generation

Technology Description Application to this compound Outcome
Automated SPPS Robotic systems for solid-phase peptide synthesis. Rapid synthesis of hundreds of unique peptides. Peptide libraries for screening against biological targets. nih.gov
Flow Chemistry Platforms Continuous reaction systems with integrated purification. Precise control over synthesis of amino acid derivatives and small peptides. Improved yield, purity, and access to novel chemical space.
Parallel Synthesis Robots Liquid-handling robots that perform multiple solution-phase reactions simultaneously. Generation of libraries of non-peptidic small molecules based on the glycine scaffold. Diverse compound collections for SAR studies.
High-Throughput Screening (HTS) Automated assays to rapidly test library compounds for activity. Screening of this compound-containing libraries against enzymes, receptors, etc. Identification of "hit" compounds for lead development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Amino(carboxy)methyl derivatives, and how can their purity be validated?

  • Answer : Synthesis often involves condensation reactions between amines and carbonyl-containing precursors. For example, 4-(Aminomethyl)benzoic acid (H₂NCH₂C₆H₄COOH) is synthesized via reductive amination or nucleophilic substitution, with purity validated using HPLC (>98.0% purity) and melting point analysis (>300°C) . Photocatalytic multicomponent reactions using imine intermediates and Lewis acids (e.g., Zn²⁺) can also generate α-amino carbonyl derivatives, with progress monitored via TLC and NMR .

Q. What analytical techniques are optimal for characterizing the structural integrity of this compound compounds?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., carboxylate C=O stretches at ~1700 cm⁻¹). Quantitative analysis of byproducts can utilize the Bradford assay for protein contamination checks . For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Q. What frameworks should guide the experimental design for studying this compound reactivity?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example, a study on pH-dependent stability should specify control variables (temperature, solvent) and outcomes (degradation kinetics). Use PICO to structure hypotheses: Population (compound), Intervention (reactant), Comparison (baseline reactivity), Outcome (reaction yield) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound compounds?

  • Answer : Contradictions in NMR or IR data may arise from tautomerism or solvent effects. Computational validation using density functional theory (DFT) to simulate spectra (e.g., via Gaussian or WebMO) can reconcile discrepancies. For example, imine-enamine tautomerism in carboxamide derivatives alters peak splitting patterns, which DFT can model . Always cross-validate with alternative techniques like Raman spectroscopy .

Q. How can multi-step reaction pathways for this compound-based polymers be optimized to improve yield?

  • Answer : Employ a two-dimensional array synthesis to screen variables (e.g., catalyst loading, solvent polarity). For instance, carbamoyl radical intermediates generated via Norrish type-I fragmentation require precise light intensity (450 nm) and Lewis acid (Zn(OTf)₂) concentrations to maximize imine coupling efficiency . Statistical tools like Design of Experiments (DoE) help identify critical parameters .

Q. What computational approaches validate the electronic properties of this compound derivatives?

  • Answer : Frontier molecular orbital (FMO) analysis using software like ORCA or GAMESS predicts reactivity. For example, HOMO-LUMO gaps in carboxamide-1,4-dihydropyridines (DHPs) correlate with their electron-transfer efficiency in photocatalytic reactions . Molecular dynamics simulations (e.g., AMBER) further assess solvation effects on stability .

Q. What strategies address solubility challenges in this compound derivatives for biomedical applications?

  • Answer : Modify hydrophilicity by introducing sulfonate groups or forming zwitterionic structures. For example, Amino-Carboxymethyl Chitosan hydrogels achieve pH-responsive solubility by balancing protonated amine (-NH₃⁺) and deprotonated carboxylate (-COO⁻) groups. Solvent optimization (e.g., DMSO/water mixtures) and co-solvents (PEG-400) also enhance dissolution .

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Answer : Document all variables, including batch-specific impurities (e.g., residual solvents) and equipment calibration (e.g., UV lamp intensity for photochemical steps). Use internal standards (e.g., deuterated analogs) in NMR and share raw data via repositories like Zenodo. Reproduce key steps from primary literature, such as carboxamide reagent preparation , and validate with independent assays (e.g., elemental analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.